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Compound of Interest

2-Methyl-4'-(methylthio)-2-
Compound Name:
morpholinopropiophenone

Cat. No.: B163144

An In-depth Technical Guide to 2-Methyl-4'-(methylthio)-2-morpholinopropiophenone (CAS
71868-10-5)

Abstract

This technical guide provides a comprehensive overview of 2-Methyl-4'-(methylthio)-2-
morpholinopropiophenone, a compound identified by the CAS number 71868-10-5. Also
known by synonyms such as Irgacure 907 and MTMP, this molecule holds a dual identity that
warrants detailed scientific examination[1]. Primarily, it is a highly efficient Type | photoinitiator,
indispensable in industrial ultraviolet (UV) curing applications for inks and coatings, where it
generates free radicals to trigger polymerization.[1][2][3] Concurrently, its structural
resemblance to synthetic cathinones has led to its emergence as a new psychoactive
substance (NPS), prompting significant interest from forensic and toxicological communities.[4]
[5] This document synthesizes the available technical data on its chemical properties, synthesis
pathways, mechanisms of action in both industrial and biological contexts, analytical
methodologies for its detection and quantification, and its toxicological profile. It is intended to
serve as a critical resource for researchers, chemists, and drug development professionals
engaged with this multifaceted compound.

Physicochemical Properties
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2-Methyl-4'-(methylthio)-2-morpholinopropiophenone is a white to off-white or yellow

crystalline solid at room temperature.[2][6] Its molecular structure incorporates a

propiophenone backbone with a morpholine ring and a methylthio group, features that are

central to its reactivity and function.[1]

Property Value Source(s)

CAS Number 71868-10-5 [31[61[71[8]

Molecular Formula C15H21NO2S [B161[7181[9]

Molecular Weight 279.40 g/mol [61[81I9]
2-methyl-1-(4-

IUPAC Name methylsulfanylphenyl)-2- [8]
morpholin-4-ylpropan-1-one

Melting Point 74-76 °C [61[71[9]

Boiling Point 210 °C at 76 mmHg [61[7]

Density 1.15 g/cm3 [6]

Water Solubility 17.9 mg/L at 20 °C [6]

UV Absorption Maxima 230, 307 nm [3]

Synonyms Irgacure 907, MTMP, MMMP, O]

Caccure 907

Synthesis and Manufacturing

The synthesis of this compound can be approached through several routes, with the choice

often dictated by scale, available precursors, and desired purity. The two predominant

strategies are Mannich-type condensation and a halogen displacement pathway.

Diagram: Comparative Synthesis Routes
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Halogen Displacement:
- High regioselectivity
- Avoids formaldehyde

Mannich:
- Fewer Steps
- Avoids hazardous bromination

Halogen Displacement Strategy

Friedel-Crafts Morpholine
4-(methylthio)benzene Acylation (AICI3] . o . a-Bromination 2-bromo-4'-(methylthio) Substitution Target Compound
—u—)—b 4'-(methylthio)-2-methylpropiophenone  |F——————9»| -2-methylpropiophenone ] (71868-10-5)

+ Isobutyryl chloride

Mannich-Type Condensation

4-(methylthio)acetophenone Ethanol, 60°C Target Compound
+ Formaldehyde
" (71868-10-5)
+ Morpholine

Click to download full resolution via product page

Caption: Key synthetic pathways to 2-Methyl-4'-(methylthio)-2-morpholinopropiophenone.

Experimental Protocol 1: Mannich-Type Condensation
(Laboratory Scale)

This method leverages the reaction between a ketone, an amine, and formaldehyde. The
causality for using ethanol as a solvent is its ability to balance reactant solubility while
facilitating product crystallization upon quenching.[1]

e Setup: Under a nitrogen atmosphere, dissolve 4-(methylthio)acetophenone in ethanol in a
jacketed flask equipped with a stirrer and temperature probe.
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e Addition: Cool the solution to 0-5 °C. Add formaldehyde dropwise, followed by the slow
addition of morpholine, maintaining the low temperature.

e Reaction: Warm the mixture to 60 °C and stir for 12—24 hours. The elevated temperature
drives the reaction to completion.

o Workup: Quench the reaction by pouring it into ice-cold water. This precipitates the product
due to its low water solubility.

o Extraction & Purification: Extract the product with dichloromethane. The organic layer is then
washed, dried, and concentrated. Final purification is achieved via recrystallization to yield
the final product.[1]

Self-Validation Check: Purity should be confirmed by NMR and melting point analysis,
comparing results to reference standards. Yields at this scale typically range from 65—-75%.[1]

Experimental Protocol 2: Halogen Displacement
Strategy

This route offers higher regioselectivity at the a-carbon and avoids the use of formaldehyde.[1]

¢ Intermediate Synthesis (Friedel-Crafts Acylation): React 4-(methylthio)benzene with
isobutyryl chloride in the presence of a Lewis acid catalyst like AICIs to form 4'-(methylthio)-2-
methylpropiophenone.

e o-Bromination: Treat the resulting ketone with bromine in acetic acid. This step is highly
regioselective, introducing a bromine atom at the a-carbon. This is a hazardous step
requiring careful handling of bromine.

o Morpholine Substitution: React the 2-bromo intermediate with morpholine in a polar aprotic
solvent such as DMF at an elevated temperature (e.g., 80 °C) to displace the bromide and
form the final product.[1]

Self-Validation Check: Each intermediate should be characterized (e.g., by GC-MS) to ensure
complete conversion before proceeding to the next step. Industrial scale-up of this process can
achieve yields of 85-92% with continuous flow reactors and advanced process controls to
manage exothermicity.[1]
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Mechanism of Action
As a Photoinitiator

The primary industrial application of this compound is as a photoinitiator for free-radical
polymerization.[1][6] It is classified as a Norrish Type | photoinitiator, meaning it undergoes a-
cleavage upon exposure to UV radiation.[2]

The process is initiated by the absorption of UV light (in the 250-400 nm range), which
promotes the molecule from its ground state to an excited singlet state, followed by intersystem
crossing to a more stable triplet state.[2] This excited molecule then undergoes rapid cleavage
at the bond between the carbonyl group and the adjacent quaternary carbon. This homolytic
cleavage is highly efficient and generates two distinct free-radical species: a benzoyl radical
and an aminyl radical. Both radicals are capable of initiating the polymerization of unsaturated
monomers, such as acrylates, leading to the rapid curing or drying of inks and coatings.[2][3]

Diagram: Norrish Type | Photocleavage Mechanism
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Caption: UV-induced a-cleavage of the molecule into polymer-initiating free radicals.

As a New Psychoactive Substance (NPS)

Structurally, the molecule is a substituted cathinone, a class of compounds known for their
stimulant effects.[3][4][5] While detailed pharmacological studies on its psychoactive effects are
limited, its emergence in illicit drug markets suggests it is consumed for these properties.[5] Its
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biological activity is attributed to the interaction of its functional groups, such as the morpholine
ring, with enzymes and receptors in the body.[1]

Analytical Methodologies

Accurate identification and quantification are paramount for both quality control in industrial
settings and for forensic analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a standard method for identifying the compound in forensic samples.

Parameter Value Source(s)

HP-5 MS (or equivalent), 30m
Column [11]
X 0.25 mm x 0.25 uym

Carrier Gas Helium at 1.5 mL/min [11]

Injector Temp. 280 °C [11]

100°C (1 min), ramp to 280°C
Oven Program i ) [11]
at 12°C/min, hold for 9 min

MS Scan Range 30-550 amu [11]

Retention Time ~13.57 min [11]

Experimental Protocol 3: GC-MS Sample Preparation
and Analysis

o Sample Preparation: Dilute the analyte to approximately 4 mg/mL in chloroform. For complex
matrices, perform a base extraction with sodium carbonate.[11]

« Injection: Inject 1 pL of the prepared sample into the GC-MS system operating in split mode
(e.g., 25:1 ratio).[11]

e Analysis: Run the GC-MS method with the parameters outlined in the table above.
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« ldentification: Confirm the presence of the compound by comparing the retention time and
the resulting electron ionization (El) mass spectrum against a certified reference standard.
Key fragments in the mass spectrum can be used for positive identification.[5]

Liquid Chromatography-Tandem Mass Spectrometry
(LC-MS/MS)

LC-MS/MS is the preferred method for analyzing the compound and its metabolites in biological
fluids like urine, offering high sensitivity and specificity.[4]

Experimental Protocol 4: Human Metabolite Analysis via
LC-MS/MS

» Objective: To quantify the parent compound and its primary metabolites in urine for forensic
or clinical toxicology.

o Sample Preparation: Urine samples are subjected to enzymatic hydrolysis to cleave
glucuronide conjugates, followed by solid-phase extraction (SPE) or liquid-liquid extraction
(LLE) to concentrate the analytes and remove matrix interferences.

o Chromatography: Use a reverse-phase HPLC method. A suitable mobile phase could consist
of acetonitrile and water with an acid modifier like formic acid for MS compatibility.[12]

e Mass Spectrometry: Operate the mass spectrometer in multiple reaction monitoring (MRM)
mode. Specific precursor-to-product ion transitions for the parent compound and its
metabolites (HO-MMMP, HO-MMMP-SO, HO-MMMP-S0O:2) must be established using
reference standards.[4]

o Quantification: Create a calibration curve using deuterated internal standards to ensure
accurate quantification. The main human metabolite to target is HO-MMMP-sulfoxide (HO-
MMMP-SO). A cutoff value of 2 ng/mL for this metabolite is recommended for identifying
consumption.[4]

Toxicology and Human Metabolism

The toxicological profile of this compound is of increasing concern due to its use as an NPS
and its potential to leach from manufactured products.[13]
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Safety and Hazard Profile

The compound is classified as harmful if swallowed and is suspected of damaging fertility or
the unborn child.[8][9][14][15][16] It is also toxic to aquatic life with long-lasting effects.[8][14]

[15]

Hazard Code Description Source(s)

H302 Harmful if swallowed [B][9][15][16]
May damage fertility. Ma

H360FD y camage Teri: ey (El(e1[15]
damage the unborn child.
Toxic to aquatic life with long

H411 [81[9][15][16]

lasting effects

Cytotoxicity and Mutagenicity

Cytotoxicity:In vitro studies have demonstrated that the compound is toxic to human
peripheral blood mononuclear cells (PBMCSs), inducing apoptosis through a caspase-3/7-
dependent mechanism at concentrations of 250 pg/ml.[3] Another study found it decreased
the viability of human monocytes in a dose-dependent manner.[13] This raises concerns
about its potential adverse effects in patients, especially given its detection as a leachable

from intravenous injection bags.[13]

Mutagenicity: While the compound itself was not found to be mutagenic in the Ames test, its
UV-irradiated form exhibited mutagenicity in S. typhimurium strain TA97, suggesting it can
cause frameshift mutations after photoactivation.[17] This is a critical finding, as it implies
that products containing this photoinitiator could become mutagenic upon exposure to
sunlight or other UV sources.

Human Metabolism

When consumed as an NPS, the compound is extensively metabolized. Forensic studies in

Taiwan, where its abuse has been noted, have identified the primary metabolic pathways.[4]

The methylthio group is susceptible to oxidation, and the molecule can also undergo

hydroxylation.
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A study analyzing urine samples from individuals who had consumed the substance found that
hydroxy-MMMP-sulfoxide (HO-MMMP-SO) is the main human metabolite.[4] This finding is
crucial for developing reliable methods for abstinence control and forensic identification, as
metabolites are often detectable for longer periods than the parent drug.

Diagram: Primary Metabolic Pathway in Humans

Hydroxy-MMMP
(HO-MMMP) Sulfoxidation Hydroxy-MMMP-Sulfone
(HO-MMMP-S02)

I,

Hydroxylation
Parent Compound Hydroxylation & Hydroxy-MMMP-Sulfoxide

Sulfoxidation (HO-MMMP-SO)
(MMMP) [Main Metabolite]

Click to download full resolution via product page

Caption: Metabolic conversion of the parent compound to its major urinary metabolite.

Conclusion

2-Methyl-4'-(methylthio)-2-morpholinopropiophenone is a molecule of significant duality. Its
efficiency as a photoinitiator has cemented its role in the polymer and coatings industry.
However, its appropriation as a new psychoactive substance presents a growing challenge for
public health and forensic science. Understanding its complete profile—from synthesis and
industrial function to its metabolic fate and toxicological risks—is essential. Future research
should focus on elucidating its detailed pharmacology, developing more rapid and field-
deployable detection methods, and assessing the long-term health risks associated with both
intentional abuse and unintentional exposure from consumer and medical products.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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BENGHE Foundational & Exploratory

Check Availability & Pricing

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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